

Sulfo-Cy7.5 Alkyne: A Technical Guide to its Photophysical Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo-Cy7.5 alkyne**

Cat. No.: **B12367202**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Sulfo-Cy7.5 alkyne**, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. This document details its core photophysical properties, provides experimental protocols for their determination, and outlines its use in bioconjugation through copper-catalyzed click chemistry.

Core Photophysical Properties

Sulfo-Cy7.5 alkyne is a sulfonated cyanine dye, rendering it water-soluble and ideal for biological applications.^[1] Its rigidized trimethylene chain enhances its quantum yield compared to the structurally similar Indocyanine Green (ICG).^{[2][3]} The terminal alkyne group allows for covalent attachment to azide-modified biomolecules via click chemistry.^[2]

Quantitative Data Summary

The following table summarizes the key photophysical properties of **Sulfo-Cy7.5 alkyne** and its closely related derivatives. These values are crucial for designing and interpreting fluorescence-based experiments.

Property	Value	Notes
Molar Extinction Coefficient (ϵ)	$\sim 222,000 - 271,000 \text{ M}^{-1}\text{cm}^{-1}$	In aqueous buffers. Varies slightly between different derivatives (e.g., NHS ester).
Fluorescence Quantum Yield (Φ)	$\sim 0.13 - 0.21$	In aqueous buffers. Significantly higher than ICG.
Excitation Maximum (λ_{ex})	$\sim 778 - 788 \text{ nm}$	In the near-infrared spectrum.
Emission Maximum (λ_{em})	$\sim 797 - 808 \text{ nm}$	In the near-infrared spectrum, suitable for deep-tissue imaging. [2]

Experimental Protocols

This section provides detailed methodologies for the determination of the quantum yield and extinction coefficient of **Sulfo-Cy7.5 alkyne**, as well as a protocol for its primary application in bioconjugation via click chemistry.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield is determined relative to a standard with a known quantum yield in the same solvent. For NIR dyes like Sulfo-Cy7.5, a common standard is IR-125.

Materials:

- **Sulfo-Cy7.5 alkyne**
- Quantum yield standard (e.g., IR-125)
- Spectrophotometer
- Fluorometer
- High-purity solvent (e.g., phosphate-buffered saline - PBS)

- Precision cuvettes

Procedure:

- Prepare Stock Solutions: Prepare stock solutions of both **Sulfo-Cy7.5 alkyne** and the reference standard in the chosen solvent.
- Prepare Dilutions: Prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is within the linear range of the spectrophotometer (typically < 0.1 AU) to avoid inner filter effects.
- Measure Absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
- Measure Fluorescence Emission: Using the fluorometer, record the fluorescence emission spectra for each dilution of the sample and the standard at the same excitation wavelength and instrument settings.
- Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
- Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
- Calculate Quantum Yield: The quantum yield of the sample (Φ_{sample}) is calculated using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (\text{Grad}_{\text{sample}} / \text{Grad}_{\text{std}}) * (\eta_{\text{sample}}^2 / \eta_{\text{std}}^2)$$

Where:

- Φ_{std} is the quantum yield of the standard.
- $\text{Grad}_{\text{sample}}$ and Grad_{std} are the gradients of the linear plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
- η_{sample} and η_{std} are the refractive indices of the sample and standard solutions (if different solvents are used).

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is determined using the Beer-Lambert law ($A = \epsilon bc$).

Materials:

- **Sulfo-Cy7.5 alkyne**
- High-purity solvent (e.g., PBS)
- Spectrophotometer
- Analytical balance
- Volumetric flasks
- Precision cuvettes (with a known path length, typically 1 cm)

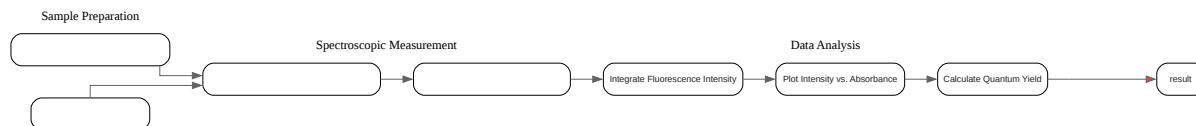
Procedure:

- Prepare a Stock Solution: Accurately weigh a small amount of **Sulfo-Cy7.5 alkyne** and dissolve it in a known volume of solvent to create a stock solution of known concentration.
- Prepare Dilutions: Prepare a series of dilutions from the stock solution.
- Measure Absorbance: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_{max}).
- Plot Data: Plot absorbance versus concentration.
- Calculate Extinction Coefficient: According to the Beer-Lambert law, the slope of the resulting line is equal to the molar extinction coefficient multiplied by the path length of the cuvette.

Copper-Catalyzed Click Chemistry for Bioconjugation

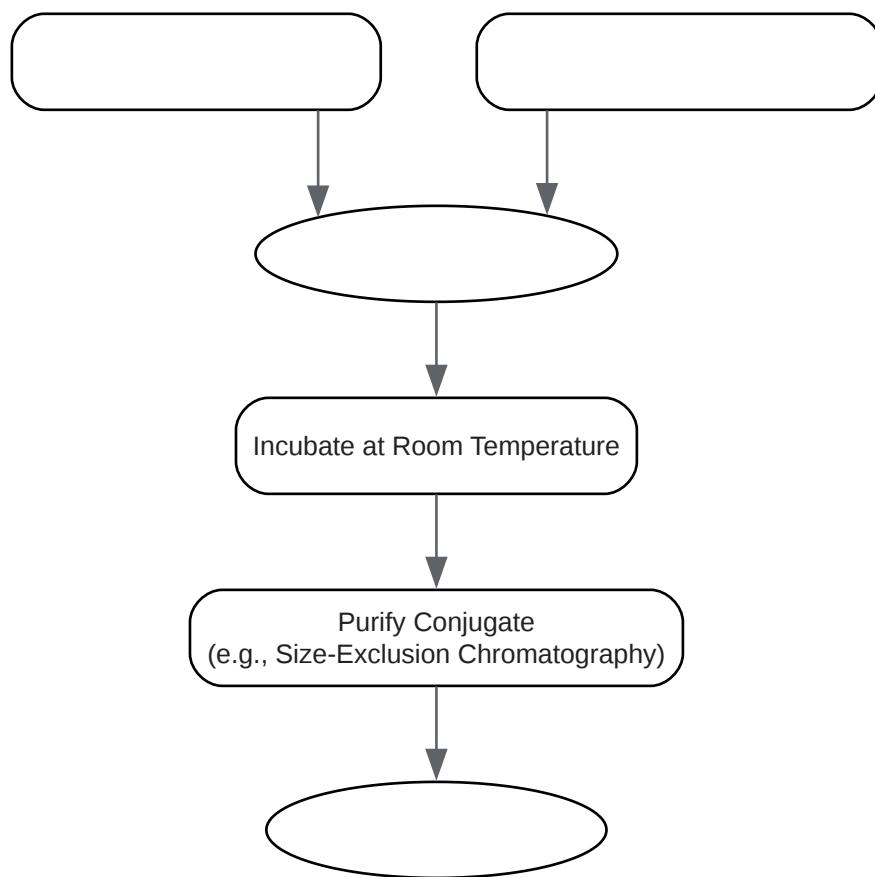
This protocol outlines the general procedure for conjugating **Sulfo-Cy7.5 alkyne** to an azide-modified biomolecule (e.g., a protein or antibody).

Materials:

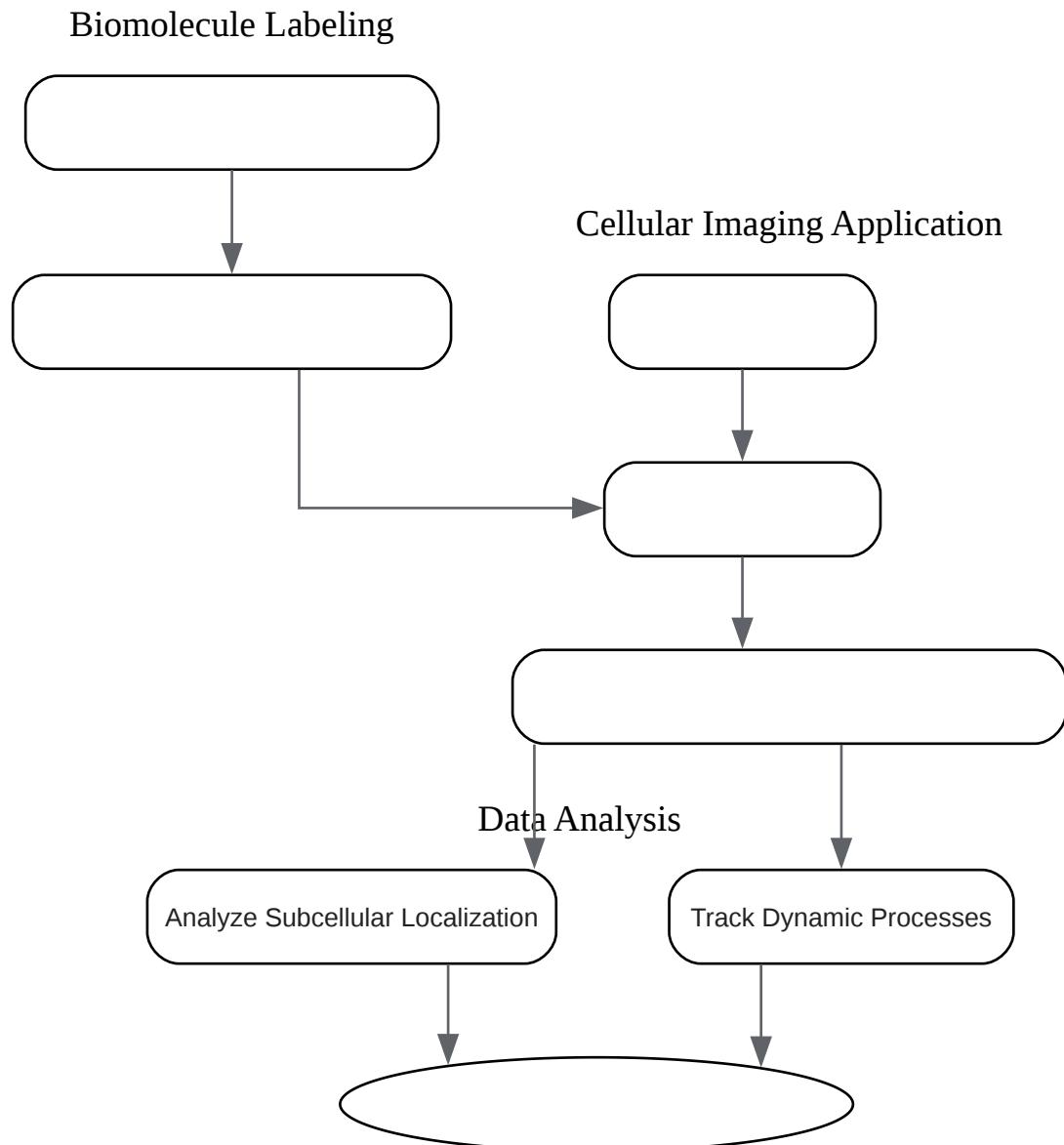

- **Sulfo-Cy7.5 alkyne**
- Azide-modified biomolecule
- Copper(II) sulfate (CuSO_4)
- Reducing agent (e.g., sodium ascorbate)
- Copper-chelating ligand (e.g., THPTA)
- Reaction buffer (e.g., PBS)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Prepare Reagents: Prepare stock solutions of **Sulfo-Cy7.5 alkyne**, CuSO_4 , sodium ascorbate, and THPTA.
- Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule in the reaction buffer with the **Sulfo-Cy7.5 alkyne**.
- Prepare Catalyst: In a separate tube, pre-mix the CuSO_4 and THPTA ligand.
- Initiate Reaction: Add the CuSO_4 /THPTA mixture to the biomolecule/dye solution, followed by the addition of freshly prepared sodium ascorbate to initiate the click reaction.
- Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
- Purification: Purify the labeled biomolecule from excess reagents using a suitable method, such as size-exclusion chromatography.


Visualizations

The following diagrams illustrate key workflows and concepts related to the use of **Sulfo-Cy7.5 alkyne**.


[Click to download full resolution via product page](#)

Caption: Workflow for determining fluorescence quantum yield.

[Click to download full resolution via product page](#)

Caption: Workflow for bioconjugation via click chemistry.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for cellular imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- To cite this document: BenchChem. [Sulfo-Cy7.5 Alkyne: A Technical Guide to its Photophysical Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12367202#sulfo-cy7-5-alkyne-quantum-yield-and-extinction-coefficient>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com